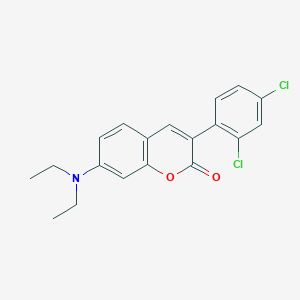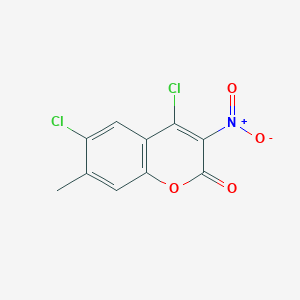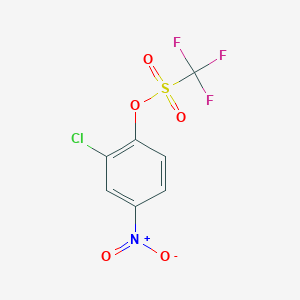
2-Chloro-4-nitrophenyl triflate
描述
2-Chloro-4-nitrophenyl triflate is an organic compound that belongs to the class of aryl triflates. It is characterized by the presence of a triflate group (-OSO2CF3) attached to a phenyl ring substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitrophenyl triflate can be synthesized through the reaction of 2-chloro-4-nitrophenol with triflic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the triflic anhydride acting as the triflate source and pyridine serving as a catalyst and acid scavenger.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive triflic anhydride and other reagents.
化学反应分析
Types of Reactions
2-Chloro-4-nitrophenyl triflate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The triflate group is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Cross-Coupling Reactions: The triflate group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Cross-Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Reduction: 2-Chloro-4-aminophenyl triflate.
Cross-Coupling Reactions: Biaryl compounds with various substituents.
科学研究应用
2-Chloro-4-nitrophenyl triflate is utilized in several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its derivatives may exhibit biological activity.
Material Science: It is employed in the synthesis of functional materials, including polymers and advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the modification of biomolecules, enabling the study of biological processes and the development of bioconjugates.
作用机制
The mechanism of action of 2-chloro-4-nitrophenyl triflate primarily involves its reactivity as an electrophile in nucleophilic aromatic substitution reactions. The triflate group, being a good leaving group, facilitates the attack of nucleophiles on the aromatic ring. The presence of electron-withdrawing groups such as the nitro group further activates the ring towards nucleophilic attack, stabilizing the intermediate formed during the reaction.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a triflate group.
2-Chloro-4-nitrophenyl acetate: Similar structure but with an acetate group instead of a triflate group.
2-Chloro-4-nitrophenyl sulfonate: Similar structure but with a sulfonate group instead of a triflate group.
Uniqueness
2-Chloro-4-nitrophenyl triflate is unique due to the presence of the triflate group, which is a highly reactive leaving group. This makes it particularly useful in cross-coupling reactions and nucleophilic aromatic substitution, where other similar compounds may not exhibit the same level of reactivity or versatility.
属性
IUPAC Name |
(2-chloro-4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBMXHSVOJFYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


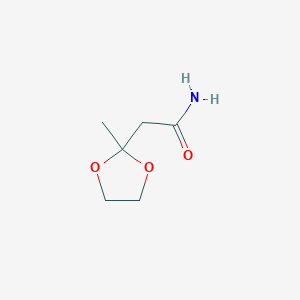
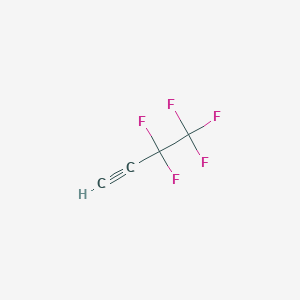
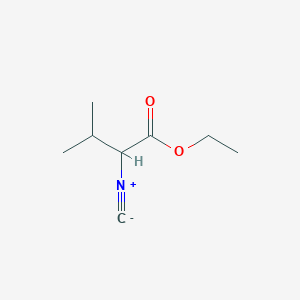
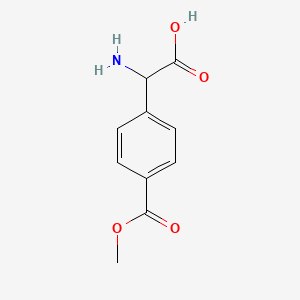

![(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B3043028.png)
phosphonium bromide](/img/structure/B3043029.png)
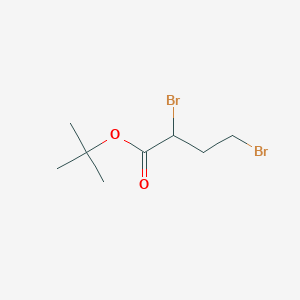
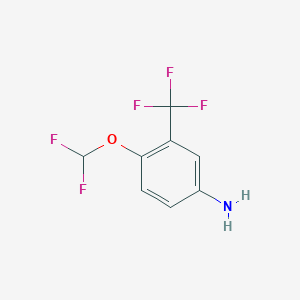
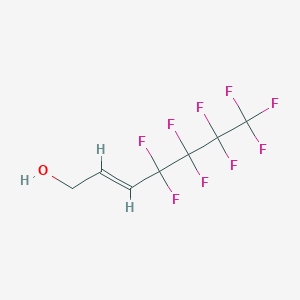
![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)
